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Introduction

Virus-like particles (VLPS) represent a significant advancement in vaccine technology, offering
a safe and highly immunogenic platform for preventing and treating infectious diseases. In the
context of hepatitis B virus (HBV) infection, VLP-based vaccines have been a cornerstone of
global health initiatives for decades. Next-generation HBV vaccines are leveraging the
versatility of VLPs to enhance immunogenicity, broaden protection, and develop therapeutic
strategies for chronic hepatitis B. These advanced vaccines are based on the self-assembling
properties of viral structural proteins, primarily the hepatitis B surface antigen (HBsAg) and the
hepatitis B core antigen (HBCcAQ), to form particles that mimic the structure of the native virus
without containing any genetic material, rendering them non-infectious.[1][2][3]

This document provides detailed application notes and experimental protocols for the
development and evaluation of VLP-based next-generation hepatitis B vaccines. It is intended
for researchers, scientists, and drug development professionals working in the field of
vaccinology and immunology.
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Key Advantages of VLP-Based Hepatitis B Vaccines
e Enhanced Safety: VLPs are non-replicative and non-infectious as they lack the viral genome.

[1][2]

e High Immunogenicity: Their particulate nature and repetitive surface structure effectively
stimulate both humoral and cellular immune responses, often without the need for strong
adjuvants.[2]

» Versatile Platform: VLPs can be engineered to display foreign epitopes, making them a
suitable platform for developing chimeric vaccines against other pathogens.[2]

e Improved Stability: VLP-based vaccines are generally stable nanoparticles, which can be
advantageous for storage and distribution.[1]

Data Presentation
Table 1: Comparison of Hepatitis B VLP Expression
Systems
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Table 2: Characterization of Hepatitis B VLPs
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Table 3: Immunogenicity of VLP-Based Hepatitis B
Vaccines in Preclinical and Clinical Studies
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Experimental Protocols
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Protocol 1: Production of HBsAg VLPs in Pichia pastoris
(Small-Scale)

This protocol is adapted from established guidelines for small-scale production.[1][6]

1.

Materials:
Recombinant Pichia pastoris strain harboring the HBsAg gene.

BMGY (Buffered Glycerol-complex Medium) and BMMY (Buffered Methanol-complex
Medium).

Shake flasks.

Incubator shaker.

. Procedure:

Inoculate 50 mL of BMGY medium with a glycerol stock of the recombinant P. pastoris strain.

Incubate at 30°C with vigorous shaking (250 rpm) for 12-16 hours, or until the optical density
at 600 nm (OD600) reaches 15.

Use this culture to inoculate 1 L of BMGY medium in a larger flask and incubate until the
ODG600 reaches approximately 8 (around 14 hours).

Harvest the cells by centrifugation.
To induce HBsAg expression, resuspend the cell pellet in BMMY medium.

Continue incubation at 30°C with shaking for 48-72 hours, adding methanol to a final
concentration of 0.5% every 24 hours to maintain induction.

Harvest the cells by centrifugation for downstream processing.

Protocol 2: Purification of HBsAg VLPs

This protocol involves cell lysis followed by a series of chromatography steps.[6][17]
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1. Materials:

e Lysis buffer (e.g., 25 mM sodium phosphate, 5 mM EDTA, pH 8.0).
o High-pressure homogenizer.

o Polyethylene glycol (PEG) 6000 and NacCl.

o Fumed silica (Aerosil 380).

e lon-exchange chromatography (IEX) column.

e Size-exclusion chromatography (SEC) column.

o AKTA chromatography system or equivalent.

2. Procedure:

o Cell Lysis: Resuspend the cell pellet in lysis buffer and pass through a high-pressure
homogenizer multiple times.

 Clarification and Precipitation: Clarify the lysate by centrifugation. Add PEG 6000 and NacCl
to the supernatant to precipitate host cell proteins.

» Adsorption to Fumed Silica: After another centrifugation step, adsorb the HBsAg from the
supernatant onto fumed silica. Elute the HBsAg from the silica.

e lon-Exchange Chromatography (IEX): Further purify the eluate using an IEX column to
remove additional contaminants.

e Size-Exclusion Chromatography (SEC): Perform a final polishing step using an SEC column
to separate assembled VLPs from monomers and smaller impurities.

o Characterization: Analyze the purified fractions by SDS-PAGE and confirm VLP formation by
Transmission Electron Microscopy (TEM).

Protocol 3: Imnmunological Evaluation in Mice
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This protocol outlines a general procedure for assessing the immunogenicity of a VLP vaccine
candidate in a mouse model.[12][14]

1. Materials:

e BALB/c mice (6-8 weeks old).

e VLP vaccine formulation.

e Adjuvant of choice (e.g., Alhydrogel, CpG ODN).

» Sterile PBS and syringes.

e ELISA plates and reagents.

o ELISpot plates and reagents.

o Flow cytometer and antibodies for intracellular cytokine staining.
2. Procedure:

e Immunization: Immunize groups of mice (n=5-10) subcutaneously or intramuscularly with the
VLP vaccine formulation. Include a control group receiving adjuvant only. Administer booster
immunizations at 2-3 week intervals.

e Serum Collection: Collect blood samples at specified time points (e.g., before immunization
and 2 weeks after each boost) to obtain serum for antibody analysis.

e Antibody Titer Determination (ELISA): a. Coat ELISA plates with recombinant HBsSAg or the
specific antigen of interest. b. Block the plates to prevent non-specific binding. c. Add serial
dilutions of mouse sera and incubate. d. Add a horseradish peroxidase (HRP)-conjugated
anti-mouse 1gG secondary antibody. e. Add a substrate solution and measure the
absorbance to determine the antibody titer.

o T-Cell Response Analysis (ELISpot): a. Isolate splenocytes from immunized mice. b. Add
splenocytes to an ELISpot plate pre-coated with capture antibodies for specific cytokines
(e.g., IFN-y, IL-4). c. Stimulate the cells with the VLP antigen or specific peptides. d. After
incubation, wash the plate and add a biotinylated detection antibody. e. Add a streptavidin-
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enzyme conjugate and a substrate to visualize the spots, which represent cytokine-secreting
cells.

e Intracellular Cytokine Staining (ICS): a. Stimulate isolated splenocytes with the antigen in the
presence of a protein transport inhibitor (e.g., Brefeldin A). b. Stain the cells for surface
markers (e.g., CD4, CD8). c. Fix and permeabilize the cells. d. Stain for intracellular
cytokines (e.g., IFN-y, TNF-q, IL-2). e. Analyze the cells by flow cytometry to quantify the
percentage of antigen-specific, cytokine-producing T-cells.

Mandatory Visualizations
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Caption: Workflow for the development of a VLP-based Hepatitis B vaccine.
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Caption: Immune response pathway induced by Hepatitis B VLP vaccines.
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 To cite this document: BenchChem. [Application of virus-like particles (VLPS) in next-
generation hepatitis B vaccines.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020794#application-of-virus-like-particles-vips-in-
next-generation-hepatitis-b-vaccines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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